molecular formula C3H5N3O B13613893 3-Hydrazinyl-1,2-oxazole

3-Hydrazinyl-1,2-oxazole

Cat. No.: B13613893
M. Wt: 99.09 g/mol
InChI Key: RWBMHWZSWMDMMX-UHFFFAOYSA-N
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Description

3-Hydrazinyl-1,2-oxazole is a heterocyclic compound that contains both nitrogen and oxygen atoms within its five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydrazinyl-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with oxazole precursors. For example, the reaction of hydrazine hydrate with 2-bromo-1,3-oxazole in the presence of a base such as sodium hydroxide can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the production process .

Chemical Reactions Analysis

Types of Reactions

3-Hydrazinyl-1,2-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxazole derivatives, hydrazine derivatives, and substituted oxazoles .

Scientific Research Applications

3-Hydrazinyl-1,2-oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydrazinyl-1,2-oxazole involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential proteins in bacteria. In cancer cells, it may induce apoptosis by interacting with specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydrazinyl-1,2-oxazole is unique due to the presence of the hydrazinyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C3H5N3O

Molecular Weight

99.09 g/mol

IUPAC Name

1,2-oxazol-3-ylhydrazine

InChI

InChI=1S/C3H5N3O/c4-5-3-1-2-7-6-3/h1-2H,4H2,(H,5,6)

InChI Key

RWBMHWZSWMDMMX-UHFFFAOYSA-N

Canonical SMILES

C1=CON=C1NN

Origin of Product

United States

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